1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione
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Overview
Description
1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is a complex organic compound with a unique structure that includes naphthalene and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione typically involves the condensation of 4-ethoxyphenylhydrazine with naphthalene-2,3-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene groups to hydrazine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazinylidene groups can participate in redox reactions, influencing cellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: A compound with similar structural features but different functional groups.
1,4-Bis(4-nitrophenyl)piperazine: Another related compound with nitro groups instead of ethoxy groups.
Uniqueness
1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is unique due to its specific combination of naphthalene and hydrazinylidene groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and participate in redox reactions sets it apart from other similar compounds.
Properties
CAS No. |
61600-42-8 |
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Molecular Formula |
C26H24N4O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,4-bis[(4-ethoxyphenyl)hydrazinylidene]naphthalene-2,3-dione |
InChI |
InChI=1S/C26H24N4O4/c1-3-33-19-13-9-17(10-14-19)27-29-23-21-7-5-6-8-22(21)24(26(32)25(23)31)30-28-18-11-15-20(16-12-18)34-4-2/h5-16,27-28H,3-4H2,1-2H3 |
InChI Key |
NBULQODUMBFKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C(=NNC4=CC=C(C=C4)OCC)C(=O)C2=O |
Origin of Product |
United States |
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